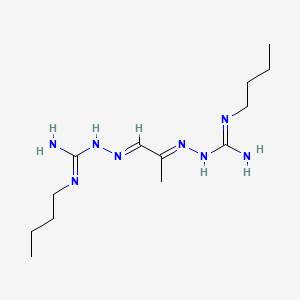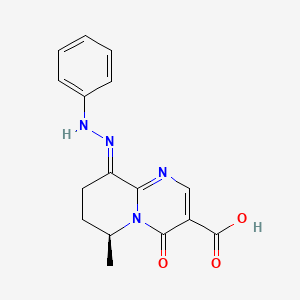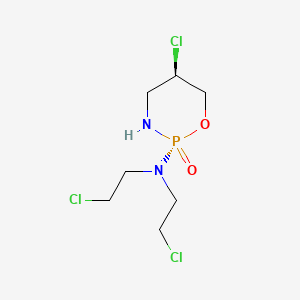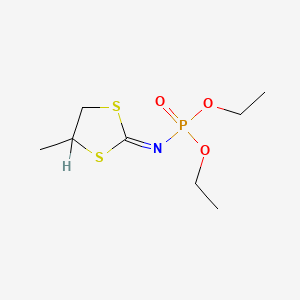
Cytrolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mephosfolan is a phosphoric ester.
Scientific Research Applications
1. Optical Properties in Liquid Crystal Mixtures
Cytrolane, specifically alkylfluoroisothiocyanatotolanes and alkylphenylfluoroisothiocyanato-tolanes, has been studied for its role in enhancing the optical properties of liquid crystal mixtures. These mixtures exhibit high birefringence, which is crucial for their use in display devices and other applications. The study focused on the optical and polarizability anisotropies of these mixtures and their thermal variation, providing insights into their potential applications in electro-optical devices (Gupta, Mukhopadhyay, Roy, & Dabrowski, 2013).
2. Functionalized Cellulose Acetate Membranes for Osseointegration
Research on cellulose acetate membranes functionalized with resveratrol, potentially involving this compound, demonstrated their application in improving osseointegration processes. These functionalized membranes, used as coatings on alloys, support the viability and proliferation of pre-osteoblastic cells, thus offering protective effects against compounds released from coated alloys and enhancing bone regeneration (Pandele et al., 2017).
3. Cyanide Biodegradation in Industrial Waste
Cyanide compounds, including this compound derivatives, are used in mining and jewellery industries. However, their toxicity poses environmental challenges. Studies have shown that certain microorganisms, like Pseudomonas pseudoalcaligenes, can biodegrade cyanide compounds, making them useful for treating industrial waste. This process, known as 'cyan-omics', offers a biotechnological approach to managing cyanide waste (Luque-Almagro, Moreno-Vivián, & Roldán, 2016).
4. Synthesis of Stable Cyanine-Dye-Doped Silica Nanoparticles
Research on incorporating cyanine dyes, which may include this compound derivatives, into silica nanoparticles has shown promising applications in biological labeling and imaging. These cyanine-dye-doped nanoparticles exhibit enhanced chemical and photo-stability, increased brightness, and are functionalized for diverse applications. This development is crucial for improving the stability and performance of cyanine dyes in biological research (Lian et al., 2018).
5. Cyanobacteria Research for Biofuel Production
Studies on cyanobacteria, which might involve this compound-related compounds, focus on their potential as a renewable source for biofuels production. Cyanobacteria's ability to convert sunlight and atmospheric CO2 into organic compounds positions them as a sustainable option for third-generation biofuels. Understanding and engineering their metabolism could lead to significant advancements in renewable energy sources (Steuer, Knoop, & Machné, 2012).
properties
Molecular Formula |
C8H16NO3PS2 |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
(E)-N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine |
InChI |
InChI=1S/C8H16NO3PS2/c1-4-11-13(10,12-5-2)9-8-14-6-7(3)15-8/h7H,4-6H2,1-3H3/b9-8+ |
InChI Key |
LTQSAUHRSCMPLD-CMDGGOBGSA-N |
Isomeric SMILES |
CCOP(=O)(/N=C/1\SCC(S1)C)OCC |
SMILES |
CCOP(=O)(N=C1SCC(S1)C)OCC |
Canonical SMILES |
CCOP(=O)(N=C1SCC(S1)C)OCC |
synonyms |
cyclic propylene-P,P-diethyl phosphonodithioimidocarbonate Cytrolane mephosfolan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(Z)-tetradec-7-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243763.png)

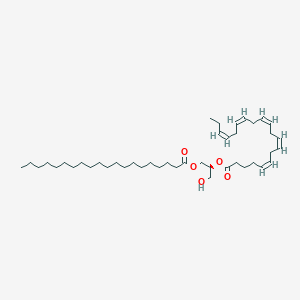
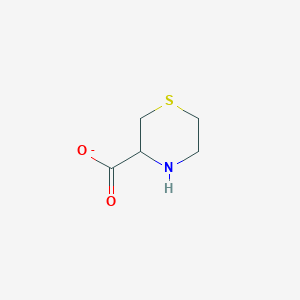
![[(1S,3R,15S,18S,19R,20R,21S,22S,24S,25R,26S)-19,20,22,25-tetraacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate](/img/structure/B1243769.png)
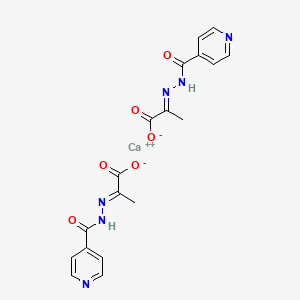
![1-[2-(piperidin-1-yl)ethyl]-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B1243772.png)
![(6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243773.png)
